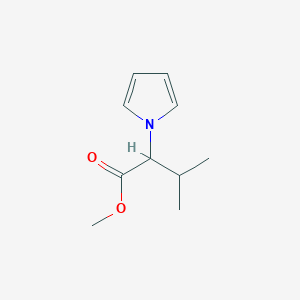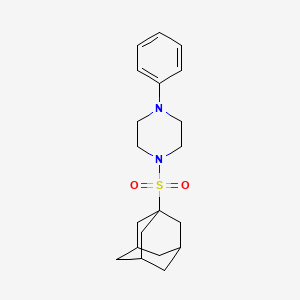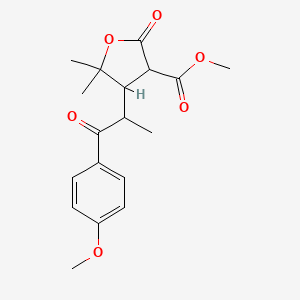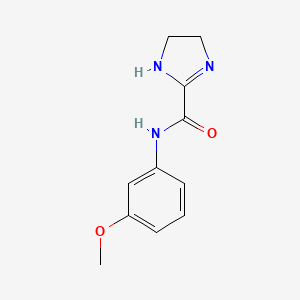![molecular formula C19H20N2O5 B11075307 3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11075307.png)
3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, a pyrrole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,3,5,5-tetramethyl-2,4-dioxo-2,3,4,5-tetrahydropyran with 1-(4-nitrophenyl)-1H-pyrrole under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted products depending on the reagents used.
Scientific Research Applications
3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole and pyran rings can interact with various biological macromolecules. These interactions can modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3,5,5-tetramethyl-2,4-dioxo-2,3,4,5-tetrahydropyran: Shares the pyran ring structure but lacks the nitrophenyl and pyrrole groups.
1-(4-nitrophenyl)-1H-pyrrole: Contains the nitrophenyl and pyrrole groups but lacks the pyran ring.
Uniqueness
3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitrophenyl and pyrrole groups, along with the pyran ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)pyrrol-2-yl]oxane-2,4-dione |
InChI |
InChI=1S/C19H20N2O5/c1-18(2)15(26-17(23)19(3,4)16(18)22)14-6-5-11-20(14)12-7-9-13(10-8-12)21(24)25/h5-11,15H,1-4H3 |
InChI Key |
JTUPISPGFLJRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2(3H)-Oxazolone, dihydro-4-hydroxy-4,5-diphenyl-3-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B11075241.png)


![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)

![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)


![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B11075308.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
